9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
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Overview
Description
9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is an organic compound with the molecular formula C10H8BrNO4. It is a member of the benzoxazepine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Scientific Research Applications
9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biological studies to understand enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use in the development of drugs for cardiovascular diseases and other conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other benzoxazepine derivatives like methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate. Compared to these, 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
9-bromo-5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO4/c11-7-4-5(10(14)15)3-6-8(7)16-2-1-12-9(6)13/h3-4H,1-2H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGGLIKPXDQJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2Br)C(=O)O)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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